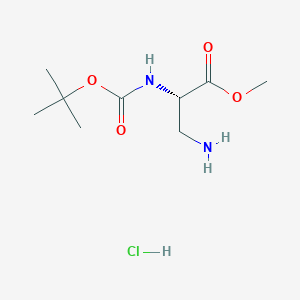

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Description

BenchChem offers high-quality (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXWXBVGWAKNK-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856186 | |

| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181228-33-1 | |

| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181228331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-t-Butoxycarbonyl-L-alpha-Ã?-diaminopropionic acid-alpha-methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA59RGK6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Dap-OMe·HCl: Molecular Structure, Stereochemistry, and Synthetic Applications

This guide provides a comprehensive technical overview of Nβ-Boc-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-Dap-OMe·HCl), a pivotal building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core molecular features, explore the nuances of its stereochemistry, and provide practical, field-proven insights into its synthetic utility.

Foundational Chemistry of Boc-Dap-OMe·HCl

Boc-Dap-OMe·HCl is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the β-amino group and a methyl ester on the carboxyl group makes it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The hydrochloride salt enhances its stability and handling properties as a solid.

Molecular Structure and Key Physicochemical Properties

The fundamental structure of Boc-Dap-OMe·HCl features a chiral center at the α-carbon, a primary α-amino group (protonated in the hydrochloride form), a Boc-protected β-amino group, and a methyl ester.

Table 1: Physicochemical Properties of L- and D-Boc-Dap-OMe·HCl

| Property | L-Boc-Dap-OMe·HCl | D-Boc-Dap-OMe·HCl |

| Synonyms | Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride[1][2][3] | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride[4] |

| CAS Number | 114559-25-0[1][2][5][6] | 363191-25-7[4] |

| Molecular Formula | C₉H₁₈N₂O₄·HCl[1][5] | C₉H₁₈N₂O₄·HCl[4] |

| Molecular Weight | 254.71 g/mol [1][5] | 254.7 g/mol [4] |

| Appearance | White crystalline powder[6] | Solid |

| Storage | 2-8°C[5] | Room temperature |

The Critical Role of Stereochemistry

The biological activity and conformational properties of peptides and small molecules derived from Boc-Dap-OMe·HCl are intrinsically linked to the stereochemistry at the α-carbon. Both the L- (S-configuration) and D- (R-configuration) enantiomers are commercially available, enabling the synthesis of diastereomeric peptides with distinct pharmacological profiles. The choice between the L- and D-form is a critical experimental decision driven by the desired biological outcome. For instance, the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.

The stereochemical integrity of Boc-Dap-OMe·HCl is paramount. Chiral separation techniques, such as capillary electrophoresis (CE) with cyclodextrin-based chiral selectors, are powerful methods for analyzing the enantiomeric purity of chiral compounds like Dap derivatives.[7][8][9] The selection of an appropriate chiral selector is crucial for achieving effective separation.[7]

Synthetic Utility and Reaction Protocols

The synthetic power of Boc-Dap-OMe·HCl lies in the orthogonal protection scheme. The α-amino group is free for peptide bond formation, while the Boc group on the side chain can be selectively removed under acidic conditions to expose the β-amino group for further functionalization.

Peptide Coupling Reactions

The primary application of Boc-Dap-OMe·HCl is in peptide synthesis, where it serves as a building block to introduce a diaminopropionic acid residue into a peptide sequence. The coupling reaction involves the activation of the carboxylic acid of an incoming amino acid and its subsequent reaction with the free α-amino group of Boc-Dap-OMe·HCl.

A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction speed, efficiency, and suppression of racemization.[10][11] Common classes of coupling reagents include carbodiimides (e.g., DIC, EDC), and uronium/aminium salts (e.g., HATU, HBTU).[10][11][12]

Experimental Protocol: A Generalized Peptide Coupling Workflow

This protocol outlines the general steps for coupling an N-terminally protected amino acid to Boc-Dap-OMe·HCl.

-

Deprotonation: Dissolve Boc-Dap-OMe·HCl (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM). Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the hydrochloride and free the α-amino group.

-

Activation: In a separate vessel, dissolve the N-protected amino acid (1.0 eq.), a coupling reagent (e.g., HATU, 1.0 eq.), and an additive (e.g., HOBt or Oxyma, 1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) to the activation mixture.

-

Coupling: Add the activated amino acid solution to the solution of Boc-Dap-OMe·HCl. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 5% citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

Diagram: Peptide Coupling Workflow

Caption: Generalized workflow for peptide coupling with Boc-Dap-OMe·HCl.

Boc Group Deprotection

The Boc protecting group is renowned for its stability under a wide range of conditions and its facile removal under acidic conditions.[13] This acid-lability is a cornerstone of its utility in orthogonal protection strategies. The deprotection mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[13]

Strong acids like trifluoroacetic acid (TFA) are commonly used for complete and rapid Boc deprotection.[13] To prevent side reactions from the liberated tert-butyl cation, scavengers are often added to the reaction mixture.[13] Milder acidic conditions, such as HCl in an organic solvent like dioxane, can also be employed.[13]

Experimental Protocol: Boc Deprotection

This protocol details the removal of the Nβ-Boc group.

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane (5-10 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The resulting product is typically obtained as the corresponding amine salt.

Diagram: Boc Deprotection Workflow

Caption: Standard workflow for the acidic deprotection of a Boc group.

Conclusion

Boc-Dap-OMe·HCl, in both its L- and D-stereoisomeric forms, is a high-value synthetic intermediate that provides a gateway to a diverse range of complex peptides and peptidomimetics. A thorough understanding of its molecular structure, stereochemical implications, and the nuances of its reactivity is essential for its effective application in research and development. The protocols and workflows presented in this guide offer a solid foundation for harnessing the synthetic potential of this versatile building block.

References

- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.

- El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reagents. J App Pharm Sci, 5(2), 1-5.

-

P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI. Retrieved from [Link]

-

Bapeks. (n.d.). H-Dap(Boc)-OMe.HCl. Retrieved from [Link]

- Ciurea, C. N., Iacob, B. C., Imre, S., & Tero-Vescan, A. (2012). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. Farmacia, 60(4), 545-553.

- Orha, L., Gutt, G., & Thibault, J. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(19), 4478.

- Al-Ghamdi, K., & El-Faham, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. H-Dap(Boc)-OMe HCI, 114559-25-0, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 3. H-Dap(Boc)-OMe.HCl [bapeks.com]

- 4. chempep.com [chempep.com]

- 5. echemi.com [echemi.com]

- 6. H-DAP(BOC)-OME HCL | 114559-25-0 [chemicalbook.com]

- 7. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. omicsonline.org [omicsonline.org]

- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Nβ-Boc-L-2,3-Diaminopropionic Acid Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-L-Dap-OMe HCl). L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and peptide synthesis. The strategic and selective protection of its two amino groups is critical for its use as a building block. This document details a robust, two-step synthetic pathway starting from commercially available L-2,3-diaminopropionic acid hydrochloride. We delve into the causal mechanisms behind key transformations, including the pH-dependent selective protection of the β-amino group and the direct esterification and salt formation using a thionyl chloride/methanol system. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for producing this essential intermediate.

Introduction and Strategic Overview

Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride is a valuable derivative of L-Dap. Its structure features a free α-amino group (as a stable hydrochloride salt), a methyl-esterified carboxyl group, and a β-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme makes it an indispensable tool for introducing L-Dap into complex molecules, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics and bioconjugates.[1][2]

The primary synthetic challenge lies in differentiating the two nucleophilic amino groups. A successful synthesis hinges on exploiting the inherent electronic differences between the α- and β-positions. Our strategy is predicated on a two-step sequence that is both efficient and scalable:

-

Selective Nβ-Boc Protection: We leverage the significant difference in the acidity (pKa) of the two amino groups to selectively protect the more basic β-amine.

-

Esterification and Concomitant Salt Formation: The carboxylic acid is converted to its methyl ester under acidic conditions, which simultaneously protonates the α-amino group to yield the final hydrochloride salt.

This approach avoids complex multi-step protection/deprotection sequences and provides the target compound in high purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key bond disconnections and strategic transformations that form the basis of our forward synthesis.

Caption: Retrosynthetic pathway for Boc-L-Dap-OMe HCl.

Synthesis and Mechanistic Rationale

Part A: Selective Nβ-Boc Protection of L-2,3-Diaminopropionic Acid

Expertise & Experience: The key to selectively acylating the β-amino group lies in controlling the reaction pH. The α-amino group is significantly more acidic than the β-amino group. In its free acid form, the pKa of the α-NH₂ is approximately 6.7, whereas the pKa for the β-NH₂ is around 9.4.[3] By maintaining the reaction medium at a pH between these two values (e.g., pH 8-9), the α-amino group exists predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), leaving the more basic β-amino group (-NH₂) free to react with the electrophilic Boc-anhydride.

Protocol: Synthesis of Nβ-Boc-L-2,3-diaminopropionic acid

-

Dissolution: Dissolve L-2,3-diaminopropionic acid monohydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

-

pH Adjustment: Cool the solution in an ice bath (0-5 °C) and add sodium bicarbonate (NaHCO₃) (approx. 2.5 eq) portion-wise with vigorous stirring until the pH of the solution is stable between 8.5 and 9.0. Ensure all solids are dissolved.

-

Boc Protection: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Workup:

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using cold 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Nβ-Boc-L-2,3-diaminopropionic acid as a white solid or oil, which is used in the next step without further purification.

-

Part B: Methyl Esterification and Hydrochloride Salt Formation

Expertise & Experience: The esterification of amino acids is efficiently achieved under anhydrous acidic conditions. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly effective method.[4][5] SOCl₂ reacts with methanol in situ to generate anhydrous HCl and methyl sulfite, creating a potent acidic environment for Fischer esterification. This method is advantageous because the acidic conditions ensure the Boc protecting group remains intact while converting the newly formed methyl ester's α-amino group directly into its stable hydrochloride salt.[6]

Protocol: Synthesis of Nβ-Boc-L-Dap-OMe HCl

-

Reagent Preparation (Caution): In a fume hood, add absolute methanol to a dry, three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube. Cool the flask in an ice-salt bath to -10 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise via the dropping funnel, ensuring the temperature remains below 0 °C. Stir for 20 minutes after addition.

-

Reaction: Add the crude Nβ-Boc-L-2,3-diaminopropionic acid (1.0 eq) from the previous step to the cold methanolic HCl solution in one portion.

-

Reflux: Remove the ice bath, replace the drying tube with a condenser, and gently reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents in vacuo. The residue will be a semi-solid or oil.

-

To ensure removal of residual HCl, add dry toluene and evaporate in vacuo. Repeat this process twice.[6]

-

-

Crystallization: Add cold, dry diethyl ether or tert-butyl methyl ether to the residue and triturate with a glass rod to induce crystallization.[5][7]

-

Purification: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold, dry diethyl ether, and dry under high vacuum to yield the final product, Boc-L-Dap-OMe hydrochloride.

Purification and Analytical Characterization

Trustworthiness: A self-validating protocol requires robust purification and stringent analytical confirmation. The final product is purified by crystallization, which selects for the desired crystalline salt, leaving more soluble impurities behind.

Purification Workflow

Caption: Workflow for the purification of Boc-L-Dap-OMe HCl.

Analytical Data Summary

The identity and purity of the synthesized Boc-L-Dap-OMe hydrochloride must be confirmed using standard analytical techniques.

| Parameter | Expected Value | Purpose |

| Appearance | White crystalline solid | Basic physical characterization |

| Molecular Formula | C₉H₁₉ClN₂O₄ | Confirms elemental composition |

| Molecular Weight | 254.71 g/mol | Confirmation by Mass Spectrometry (ESI-MS) |

| ¹H NMR | See below | Structural elucidation and confirmation |

| Purity (HPLC) | ≥98% | Quantitative assessment of purity |

| Melting Point | Varies | Physical constant for purity assessment |

Expected ¹H NMR Spectrum (400 MHz, D₂O): Based on analogous structures[3], the following peaks are anticipated:

-

δ ~4.4 ppm (m, 1H): Proton at the α-carbon (CH).

-

δ ~3.8 ppm (s, 3H): Methyl ester protons (OCH₃).

-

δ ~3.5 ppm (m, 2H): Protons at the β-carbon (CH₂).

-

δ ~1.4 ppm (s, 9H): tert-butyl protons of the Boc group (C(CH₃)₃).

Conclusion

This guide outlines an authoritative and reproducible methodology for the synthesis of Boc-L-Dap-OMe hydrochloride. By exploiting the differential pKa values of the amino groups for selective protection and employing a robust acidic esterification, this protocol provides a direct and efficient route to a key building block for advanced chemical synthesis. The detailed procedural steps and mechanistic insights serve as a valuable resource for professionals in peptide chemistry and drug discovery, ensuring the reliable production of this versatile compound.

References

-

Mart, R. J., et al. (2009). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS ONE, 4(11), e7545. Available at: [Link]

-

Pintea, B., et al. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

-

An, D., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

-

Białas, A. (2016). Response to "What are a good methods for reaction of amino acids with thionyl chloride?". ResearchGate. Available at: [Link]

-

Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from: [Link]

- Google Patents. (2001). Method for producing amino acid ester hydrochloride. JP2003137850A.

-

Thombal, R. (2015). Response to "What are different ways to convert Amino Acid carboxylic acid into ester?". ResearchGate. Available at: [Link]

-

University of Calgary. (n.d.). pKa and pI values. Retrieved from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pianetachimica.it [pianetachimica.it]

- 6. researchgate.net [researchgate.net]

- 7. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-Dap-OMe.HCl for Researchers and Drug Development Professionals

Introduction: The Significance of Boc-Dap-OMe.HCl in Modern Drug Discovery

N-β-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride, commonly abbreviated as Boc-Dap-OMe.HCl, is a pivotal chiral building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring a protected diamino acid scaffold, makes it an invaluable component in the development of novel therapeutic agents, including antibiotics and anticancer drugs. The Boc (tert-butyloxycarbonyl) protecting group on the side-chain amine allows for selective chemical modifications, while the methyl ester protects the C-terminus during peptide coupling reactions.[1] The hydrochloride salt form is often chosen to enhance the compound's crystallinity and aqueous solubility.[2][3]

For researchers and drug development professionals, a comprehensive understanding of the solubility and stability of Boc-Dap-OMe.HCl is not merely a matter of academic interest; it is a critical prerequisite for its effective utilization. From the design of synthetic routes and purification strategies to the formulation of the final active pharmaceutical ingredient (API), these physicochemical properties dictate the efficiency, reproducibility, and safety of the entire development pipeline. This in-depth technical guide provides a holistic overview of the solubility and stability of Boc-Dap-OMe.HCl, grounded in fundamental scientific principles and supported by actionable experimental protocols.

Theoretical Framework: Unpacking the Physicochemical Drivers of Solubility and Stability

The solubility and stability of Boc-Dap-OMe.HCl are governed by the interplay of its constituent functional groups: the Boc-protected amine, the methyl ester, and the hydrochloride salt of the primary amine.

-

The Role of the Hydrochloride Salt: The presence of the hydrochloride salt significantly influences the molecule's polarity. By forming a salt with the primary amine, the overall ionicity of the compound is increased, which generally leads to enhanced solubility in polar protic solvents such as water, methanol, and ethanol.[2][4] This salt form also contributes to the compound's solid-state stability, often resulting in a more crystalline and less hygroscopic material compared to the free base.[3]

-

The Influence of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group introduces a significant nonpolar character to the molecule.[5] This bulky, lipophilic group can modulate solubility, potentially increasing it in less polar organic solvents. The Boc group is known for its stability under basic and nucleophilic conditions, a key feature in peptide synthesis.[][7] However, it is labile to acidic conditions, a critical factor to consider in stability studies and during handling and storage.[8]

-

The Impact of the Methyl Ester: The methyl ester protects the carboxylic acid functionality, preventing its participation in unwanted side reactions during synthesis. While esters are generally stable, they are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.[9][10] The rate of hydrolysis is influenced by pH, temperature, and the presence of catalytic enzymes.

Experimental Protocols: A Practical Guide to Determining Solubility and Stability

The following protocols are designed to be self-validating systems, providing researchers with a robust framework for assessing the solubility and stability of Boc-Dap-OMe.HCl.

Protocol 1: Equilibrium Solubility Determination

This protocol employs the widely accepted shake-flask method to determine the equilibrium solubility of Boc-Dap-OMe.HCl in various solvents.

Objective: To quantify the saturation solubility of Boc-Dap-OMe.HCl in a range of pharmaceutically relevant solvents at a defined temperature.

Materials:

-

Boc-Dap-OMe.HCl (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Dimethylformamide)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-Dap-OMe.HCl to a series of vials, each containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

-

Equilibration:

-

Allow the suspensions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved and undissolved solids are in equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of Boc-Dap-OMe.HCl.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L.

-

Workflow for Solubility Determination:

Caption: Workflow for stability assessment.

Data Presentation and Interpretation

Solubility Profile of Boc-Dap-OMe.HCl

The following table presents a predictive solubility profile of Boc-Dap-OMe.HCl in a range of common solvents, based on its structural features. Researchers should determine the experimental values for their specific batches and conditions.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Rationale for Selection |

| Water | 10.2 | > 50 | High polarity, relevant for aqueous-based reactions and formulations. |

| Methanol | 5.1 | > 100 | Polar protic solvent, commonly used in synthesis and purification. |

| Ethanol | 4.3 | > 50 | Less polar than methanol, used in recrystallization and as a solvent. |

| Isopropanol | 3.9 | 10 - 30 | Lower polarity, useful for differential solubility in purifications. |

| Acetonitrile | 5.8 | 5 - 15 | Polar aprotic solvent, common in reversed-phase HPLC. |

| Dichloromethane | 3.1 | < 1 | Nonpolar aprotic solvent, for extraction and synthesis. |

| Dimethylformamide | 6.4 | > 100 | Polar aprotic solvent, excellent for peptide coupling reactions. |

Potential Degradation Pathways

Based on the chemical structure of Boc-Dap-OMe.HCl, the following degradation pathways are plausible under stress conditions:

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, both the Boc group and the methyl ester are susceptible to cleavage. The primary degradation products would be 2,3-diaminopropionic acid and tert-butanol.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the methyl ester is likely to hydrolyze to the corresponding carboxylic acid, while the Boc group is expected to remain intact.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to a complex mixture of products.

Potential Degradation Pathways of Boc-Dap-OMe.HCl:

Caption: Potential degradation pathways.

Conclusion: A Foundation for Rational Drug Development

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Boc-Dap-OMe.HCl. By integrating theoretical principles with practical, step-by-step protocols, researchers and drug development professionals are equipped to make informed decisions throughout the research and development process. The provided workflows and data presentation templates offer a structured approach to generating and interpreting critical physicochemical data, ultimately facilitating the efficient and successful development of novel therapeutics based on this versatile building block.

References

-

Relais Nautic. (2026). What Is Hydrochloride Utilized for in Tablets? Relais Nautic. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

-

MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

R Discovery. (n.d.). Amino Acid Methyl Esters Research Articles. R Discovery. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Computational models for the prediction of drug solubility. ResearchGate. [Link]

-

National Institutes of Health. (2024). Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation. National Institutes of Health. [Link]

-

National Institutes of Health. (2023). Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data. National Institutes of Health. [Link]

-

PubMed. (n.d.). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

-

National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. Reddit. [Link]

-

ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. Chongqing Chemdad Co., Ltd. [Link]

-

Cheméo. (n.d.). 3-Ureidopropionic acid, methyl ester. Cheméo. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [:fr]What Is Hydrochloride Utilized for in Tablets?[:] – Relais Nautic [relaisnautic.com]

- 3. benchchem.com [benchchem.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

This guide provides comprehensive safety and handling protocols for (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride (CAS No. 181228-33-1), a key building block in peptide synthesis and broader drug discovery research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Properties

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, also known as H-Dap(Boc)-OMe HCl, is an alanine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for selective deprotection and coupling in complex synthetic routes. Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source(s) |

| CAS Number | 181228-33-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₉ClN₂O₄ | [2][3][5] |

| Molecular Weight | 254.71 g/mol | [1][2][6] |

| Appearance | White to off-white solid powder | [2] |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in DMSO | [5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Pictogram:

Signal Word: Warning [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality Behind the Hazards: The hydrochloride salt, combined with the organic nature of the molecule, contributes to its irritant properties. Upon contact with moist tissues such as skin, eyes, or the respiratory tract, the compound can cause localized inflammation and discomfort. The fine, powdered nature of the solid increases the risk of aerosolization and subsequent inhalation, making respiratory irritation a key concern.

Comprehensive Handling and Safety Protocols

A systematic approach to handling, from receipt of the material to its ultimate disposal, is essential. The following workflow outlines the critical control points for ensuring safety.

Caption: Safe handling workflow for (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride.

Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7] Serious eye irritation is a primary risk.

-

Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat is required. For larger quantities or where significant dust generation is possible, consider additional protective clothing.

-

Respiratory Protection: All handling of the solid material should be performed in a chemical fume hood to avoid inhalation.[7] If a fume hood is not available and dust is generated, a NIOSH-approved N95 (or better) particulate respirator is necessary.

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Temperature: Store the powder at -20°C for long-term stability (up to 3 years).[2] Storage at 4°C is suitable for shorter periods (up to 2 years).[2] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7] The compound is hygroscopic.

Handling and Experimental Protocols

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to control exposure to dust and vapors.

-

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent static discharge.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Emergency Procedures

A self-validating protocol requires robust emergency plans.

First-Aid Measures

These measures are derived directly from the GHS hazard statements:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce hazardous thermal decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.

-

Containment and Cleaning: Without creating dust, sweep up the spilled solid and place it in a suitable, closed container for disposal. An inert absorbent material (e.g., sand, vermiculite) can be used.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental regulations.

-

Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

References

-

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride. Cambridge Bioscience. [Link]

-

181228-33-1 Boc-Dap-OMe・HCl. Watanabe Chemical Industries, Ltd. [Link]

-

methyl (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride. PubChem. [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

Sources

- 1. (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Amino-N-Boc-L-alanine Methyl ester hydrochloride 97% | CAS: 181228-33-1 | AChemBlock [achemblock.com]

- 4. 181228-33-1 Boc-Dap-OMe・HCl | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 5. apexbt.com [apexbt.com]

- 6. methyl (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride | C9H19ClN2O4 | CID 18334328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Key literature review on Boc-L-Dap-OMe hydrochloride applications

An In-depth Technical Guide to the Applications of Boc-L-Dap-OMe Hydrochloride

Abstract

Nβ-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride, commonly referred to as Boc-L-Dap-OMe hydrochloride, is a pivotal building block in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a free α-amino group (as a hydrochloride salt), a Boc-protected β-amino group, and a methyl-esterified carboxyl group, provides chemists with a versatile scaffold for complex molecular engineering. This guide offers a senior application scientist's perspective on the core applications of this reagent, moving beyond simple protocols to explain the strategic and mechanistic reasoning behind its use. We will explore its foundational role in peptide synthesis, its application in constructing constrained peptidomimetics for enhanced biological activity, and its utility in the development of targeted bioconjugates and fluorescent probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of Boc-L-Dap-OMe hydrochloride and its derivatives to accelerate their research endeavors.

Introduction to Boc-L-Dap-OMe Hydrochloride

At its core, Boc-L-Dap-OMe hydrochloride is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). The strategic placement of protecting groups is what elevates it from a simple amino acid to a powerful synthetic tool.

Chemical Identity and Structure

The structure features a chiral center at the α-carbon, a primary amine at the α-position presented as a stable hydrochloride salt, a secondary amine at the β-position protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and a carboxyl group protected as a methyl ester. This arrangement allows for selective chemical manipulation at each functional site.

Caption: Chemical Structure of Boc-L-Dap-OMe Hydrochloride.

Physicochemical Properties

A comprehensive understanding of the molecule's properties is crucial for its effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | [1] |

| CAS Number | 114559-25-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₉ClN₂O₄ | [1][3][4] |

| Molecular Weight | 254.71 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder | [3][5][6] |

| Storage Conditions | 2-8°C | [3] |

The Strategic Importance of its Structure

The utility of Boc-L-Dap-OMe hydrochloride stems from its orthogonal protection scheme. The term "orthogonal" refers to the ability to remove one protecting group in the presence of another by using different chemical conditions.[7]

-

α-Amino Group (as HCl salt): The free primary amine is ready for nucleophilic attack or acylation reactions after simple neutralization. This makes it an ideal starting point for building molecular complexity.

-

β-Amino Group (Boc-protected): The Boc group is stable under many reaction conditions but can be cleanly removed with moderate acids, such as trifluoroacetic acid (TFA).[7][8] This unmasks a primary amine on the side chain, which serves as a powerful handle for further modifications.

-

Carboxyl Group (Methyl Ester): The methyl ester is stable to the acidic conditions used for Boc deprotection and the basic conditions often used in peptide coupling. It can be hydrolyzed later using saponification if a free carboxylic acid is desired.

This strategic design makes the Dap scaffold a versatile building block for introducing diverse functionalities into larger molecules.[8]

Core Application: A Versatile Building Block in Peptide Synthesis

While Boc-L-Dap-OMe hydrochloride is a valuable intermediate, its direct application in solid-phase peptide synthesis (SPPS) is less common than its derivatives, such as N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).[7] The Dap core, however, is fundamental for creating peptides with novel properties.[5] The β-amino group can be used to introduce positive charges, create branched peptides, or form cyclic structures.[5][6]

Rationale for Incorporating Dap into Peptides

The inclusion of a Dap residue is a strategic choice to overcome the limitations of natural peptides, such as poor stability and low bioavailability.[9]

-

Enhanced Stability: The side-chain amine can be used to create lactam-bridged cyclic peptides. Cyclization introduces conformational constraints, which can protect against enzymatic degradation and reduce the entropic cost of binding to a target, thereby increasing affinity.[5][10]

-

Increased Functionality: The β-amino group is a chemical handle for attaching other molecules, such as polyethylene glycol (PEGylation), lipids, or cytotoxic drugs for antibody-drug conjugates (ADCs).[7][8]

-

Pharmacophore Modification: Introducing a positive charge at physiological pH can be critical for interactions with biological targets like cell membranes or the phosphate backbone of nucleic acids.[5]

Experimental Protocol: Incorporation of a Dap Residue using Boc-SPPS

This protocol describes the incorporation of a Dap residue using the orthogonally protected Boc-Dap(Fmoc)-OH , which is a common strategy in Boc-based solid-phase peptide synthesis (SPPS).[7] The logic here is that the α-Boc group is used for chain elongation, while the side-chain Fmoc group remains stable until it is selectively removed for side-chain modification.

Objective: To couple Boc-Dap(Fmoc)-OH to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Dap(Fmoc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Piperidine

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (e.g., MBHA resin with the preceding amino acid sequence) in DCM for 30 minutes, followed by DMF for 30 minutes. This ensures that the polymer matrix is fully solvated, making reactive sites accessible.[5]

-

N-terminal Boc Deprotection:

-

Wash the resin with DMF (3 x 1 min).

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 1 x 2 minutes and then 1 x 20 minutes. The TFA cleaves the N-terminal Boc group, exposing the primary amine for the next coupling step.[5][11]

-

Wash the resin thoroughly with DCM (3 x 1 min), Isopropanol (1 x 1 min), and DMF (5 x 1 min) to remove residual TFA and byproducts.

-

-

Neutralization:

-

Treat the resin with a 10% DIEA solution in DMF (v/v) for 2 x 2 minutes. This is a critical step to deprotonate the ammonium trifluoroacetate salt formed during deprotection, regenerating the free, nucleophilic amine required for coupling.

-

Wash the resin with DMF (5 x 1 min).

-

-

Coupling Reaction:

-

In a separate vessel, pre-activate Boc-Dap(Fmoc)-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes. Pre-activation forms a highly reactive HOBt-ester, which minimizes the risk of racemization and side reactions.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates that all primary amines have been acylated.

-

-

Washing: Wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin now has the Dap residue incorporated and is ready for the next cycle of deprotection and coupling or for side-chain modification.

Workflow: Boc-SPPS Incorporation and Orthogonal Deprotection

The following diagram illustrates the core principle of using an orthogonally protected Dap derivative in peptide synthesis.

Caption: Workflow for incorporating and modifying a Dap residue in Boc-SPPS.

Advanced Applications in Drug Discovery

The true power of the Dap scaffold is realized in its application to solve complex challenges in drug design and chemical biology.

Synthesis of Constrained Peptides and Peptidomimetics

Peptides are often too flexible, leading to poor receptor selectivity and susceptibility to proteolysis. Introducing conformational constraints can lock the peptide into its bioactive conformation.[10][12]

-

Rationale: The β-amino group of a Dap residue can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu).[5] This cyclization dramatically reduces the peptide's flexibility, which can enhance metabolic stability and improve binding affinity by lowering the entropic penalty of binding.[10] This strategy is a cornerstone of peptidomimetic design, which aims to mimic the structure of natural peptides to achieve improved therapeutic properties.[9]

Development of Antibacterial Agents

The discovery of novel antibacterial agents is a global health priority.[13] The unique structural features of Dap derivatives make them valuable in this field.

-

The Dap Moiety as a Pharmacophore: The diaminopropionic acid structure is found in various natural antimicrobial compounds. Synthetic peptides incorporating Dap can be designed to mimic these structures. For instance, peptide conjugates of N³-(iodoacetyl)-L-2,3-diaminopropanoic acid have been synthesized and shown to be potent, irreversible inactivators of bacterial glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.[14] The positive charge of the Dap side chain can also facilitate interactions with and disruption of negatively charged bacterial membranes.

Construction of Fluorescent Probes and Bioconjugates

Understanding biological processes often requires the ability to visualize and track molecules in real-time. The Dap scaffold provides an ideal attachment point for fluorescent labels and other probes.[15]

-

The β-Amino Group as a Conjugation Handle: After a peptide containing a Dap(Fmoc) residue is synthesized on a solid support, the side-chain Fmoc group can be selectively removed with piperidine, unmasking the β-amino group.[7] This primary amine is a potent nucleophile that can react with a variety of labeling reagents, such as NHS-esters or isothiocyanates of fluorescent dyes, without affecting the rest of the peptide.[] This allows for the precise, site-specific labeling of peptides for use in fluorescence microscopy, flow cytometry, or binding assays.[][17]

-

Protocol: Post-SPPS Fluorescent Labeling of a Dap-Containing Peptide

Objective: To label a resin-bound, Dap-containing peptide with a fluorescent dye.

-

Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using the Boc-SPPS protocol described in Section 2.2, incorporating Boc-Dap(Fmoc)-OH at the desired position.

-

Selective Fmoc Deprotection:

-

Wash the fully assembled peptide-resin with DMF (5 x 1 min).

-

Treat the resin with 20% piperidine in DMF (v/v) for 1 x 5 minutes and 1 x 15 minutes. This cleaves the base-labile Fmoc group from the Dap side chain, leaving the acid-labile Boc and other side-chain protecting groups intact.[7]

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

-

-

Fluorescent Dye Coupling:

-

Dissolve the fluorescent dye-NHS ester (e.g., FITC, Rhodamine B NHS ester) (5 equivalents) and DIEA (10 eq.) in anhydrous DMF.

-

Add the solution to the resin and agitate in the dark (to prevent photobleaching) for 4-6 hours at room temperature. The deprotected β-amino group acts as a nucleophile, attacking the NHS ester to form a stable amide bond.

-

Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min) to remove all unreacted dye.

-

-

Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the remaining side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF or TFMSA), purify by RP-HPLC, and confirm by mass spectrometry.[11]

-

Sources

- 1. H-Dap(Boc)-OMe HCI, 114559-25-0, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 2. chempep.com [chempep.com]

- 3. echemi.com [echemi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic Drug Discovery | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 14. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

Navigating the Spectroscopic Landscape of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Structural Framework

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a white to off-white solid with the chemical formula C₉H₁₉ClN₂O₄ and a molecular weight of 254.71 g/mol .[1][2] The integrity of any research or development endeavor hinges on the unambiguous confirmation of the starting material's structure. Spectroscopic methods provide a definitive fingerprint of the molecule, revealing the connectivity of atoms and the nature of the chemical bonds within.

To visualize the molecular structure and the relationship between its constituent parts, a diagram is presented below.

Caption: Molecular structure of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of a protected amino acid derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and will influence the chemical shifts of labile protons (e.g., -NH and -OH). For this hydrochloride salt, DMSO-d₆ is often a suitable choice to observe all protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is appropriate for most organic molecules.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | br s | 3H | -NH₃⁺ |

| ~7.2 | d | 1H | -NH- (Boc) |

| ~4.2 | m | 1H | α-CH |

| 3.67 | s | 3H | -OCH₃ |

| ~3.2 | m | 2H | β-CH₂ |

| 1.40 | s | 9H | -C(CH₃)₃ (Boc) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The broad singlet for the -NH₃⁺ protons is due to rapid exchange and coupling to the quadrupolar ¹⁴N nucleus. The downfield shift is characteristic of a protonated amine. The doublet for the Boc-protected amine arises from coupling to the adjacent α-proton. The multiplet for the α-proton is a result of coupling to both the β-protons and the Boc-NH proton. The methyl ester protons appear as a sharp singlet, and the tert-butyl protons of the Boc group also present as a singlet due to their chemical equivalence.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Several hundred to thousands of scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Data Interpretation:

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (ester) |

| ~156 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~53 | -OCH₃ |

| ~52 | α-CH |

| ~38 | β-CH₂ |

| 28.3 | -C(CH₃)₃ (Boc) |

Note: Chemical shifts are approximate.

The two carbonyl carbons of the ester and the Boc group are expected to appear at the most downfield positions. The quaternary carbon of the tert-butyl group is also significantly downfield. The α-carbon and the methyl ester carbon will have similar chemical shifts, while the β-carbon will be further upfield. The three equivalent methyl carbons of the Boc group will give a single, intense signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

-

-

KBr Pellet:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Interpretation:

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3000 | Broad, Strong | N-H stretching (amine hydrochloride and amide) |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1690 | Strong | C=O stretching (urethane, Boc group) |

| ~1520 | Medium | N-H bending (amide II) |

| ~1250, ~1160 | Strong | C-O stretching (ester and Boc group) |

The broad absorption in the high-wavenumber region is characteristic of the stretching vibrations of the N-H bonds in both the protonated amine and the amide of the Boc group. The two distinct carbonyl stretching frequencies for the ester and the urethane are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: An ESI mass spectrometer, often coupled with a quadrupole or ion trap analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: ~3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimized for stable spray and desolvation.

-

-

Tandem MS (MS/MS): To obtain fragmentation information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Data Interpretation:

The molecular formula C₉H₁₈N₂O₄ (for the free base) has a monoisotopic mass of 218.1267 g/mol . As a hydrochloride salt, the expected mass for the protonated molecule [M+H]⁺ in the positive ion mode ESI-MS would be approximately m/z 219.1345.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule would likely involve the loss of the Boc group or parts of it, as well as cleavage of the ester and amino acid backbone.

Caption: Plausible ESI-MS fragmentation pathways for the protonated molecule.

Key fragment ions would be expected at:

-

m/z 163: Loss of isobutylene (56 Da) from the tert-butyl group.

-

m/z 119: Loss of the entire Boc group (100 Da).

-

m/z 187: Loss of methanol (32 Da) from the methyl ester.

Conclusion

The comprehensive spectroscopic analysis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride through NMR, IR, and MS provides a robust framework for its identification and quality control. The characteristic signals in each spectrum serve as a unique fingerprint, ensuring the integrity of this vital building block in the intricate process of drug discovery and development. The methodologies and interpretative guidance provided herein are intended to empower researchers to confidently utilize and characterize this compound in their scientific pursuits.

References

Sources

Methodological & Application

A Senior Application Scientist's Guide to Integrating Nα-Boc-Nβ-Fmoc-L-diaminopropionic Acid in Boc-SPPS

An Application Note on the Incorporation of Diaminopropionic Acid in Solid-Phase Peptide Synthesis

For researchers and drug development professionals, the site-specific modification of peptides is a critical tool for enhancing therapeutic properties, attaching imaging agents, or creating novel molecular architectures. L-2,3-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is an invaluable building block in this endeavor. Its side chain contains a primary amine that serves as a versatile chemical handle for a wide array of modifications, including PEGylation, lipidation, and conjugation of cytotoxic payloads.[1]

This guide provides a comprehensive protocol for the successful incorporation of Dap into synthetic peptides using the Boc-based solid-phase peptide synthesis (SPPS) strategy. The key to this process is the use of an orthogonally protected Dap derivative, most commonly Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) . The Boc group on the α-amine is labile to acid (e.g., trifluoroacetic acid, TFA), allowing for peptide chain elongation, while the Fmoc group on the β-amine side chain is stable to acid but readily cleaved by a base like piperidine.[1][2] This orthogonality is the cornerstone of achieving site-specific modification while the peptide remains anchored to the solid support.

It is important to clarify that for solid-phase synthesis, the carboxylic acid of the incoming amino acid must be free to be activated and coupled to the N-terminal amine of the growing peptide chain on the resin. Therefore, derivatives like Boc-Dap-OMe.HCl (a methyl ester) are not suitable for direct use as building blocks in SPPS and are typically reserved for solution-phase synthesis. This protocol will focus exclusively on the correct and commercially available free acid, Boc-Dap(Fmoc)-OH.[3]

Experimental Design and Protocols

Materials and Reagents

-

Resin: MBHA or PAM resin pre-loaded with the C-terminal amino acid (0.1-0.5 mmol scale). The choice of resin dictates the C-terminal functionality (amide for MBHA, carboxylic acid for PAM).[2]

-

Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-Arg(Tos)-OH, Boc-Cys(Acm)-OH, Boc-Trp(For)-OH).

-

Dap Building Block: Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).

-

Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM (v/v).[2]

-

Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).[2]

-

Coupling Reagents: See Table 1 for options. A typical combination is HBTU with DIEA.

-

Cleavage Cocktail: See Table 2. Reagent B or Reagent K are common choices depending on the peptide sequence.[4][5]

-

Precipitation/Wash: Cold diethyl ether.

Core Protocol: Boc-SPPS Cycle for Boc-Dap(Fmoc)-OH Incorporation

This protocol outlines the manual steps for a single coupling cycle. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the neutralization of the resulting ammonium salt, and finally, the coupling of the Boc-Dap(Fmoc)-OH building block.

Step 1: Resin Preparation

-

Place the desired amount of peptide-resin in a reaction vessel equipped with a sintered glass frit.

-

Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes. Drain the solvent.[1]

Step 2: Nα-Boc Deprotection

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.[2]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.[2]

Step 3: Neutralization

-

Wash the resin with IPA (2x) and then DCM (3x) to remove any remaining TFA.

-

Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. This step is crucial to deprotonate the N-terminal ammonium salt to the free amine required for coupling.[2]

-

Drain the neutralization solution and repeat the step to ensure complete neutralization.

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.

Step 4: Coupling of Boc-Dap(Fmoc)-OH

-

Pre-activation: In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2 minutes. The equivalents are calculated relative to the initial resin loading.

-

Coupling Reaction: Add the activated amino acid solution to the drained, neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]

-

Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated with a freshly prepared activated amino acid solution.[1][2]

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.

Final Cleavage and Peptide Isolation

Once all synthesis and on-resin modifications are complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. The choice of cleavage cocktail is dictated by the amino acid composition of the peptide.

Protocol: Cleavage and Precipitation

-

Wash the final peptide-resin with DCM (3x) and dry it under a vacuum for at least 1 hour.

-

Prepare the appropriate cleavage cocktail (see Table 2) fresh in a well-ventilated fume hood.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation. [5]4. Filter the resin and collect the filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. [2]7. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

| Table 2: Common Cleavage Cocktails for Boc-SPPS | ||

| Reagent Name | Composition (v/v) | Use Case & Rationale |

| Reagent B [4] | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | An "odorless" cocktail suitable for peptides without sensitive residues like Cys or Met. TIS is an excellent scavenger for carbocations, particularly from trityl-based protecting groups. [4] |

| Reagent K [5] | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, and Trp. Thioanisole and EDT act as soft nucleophiles to scavenge reactive species and prevent modification of these residues. [5][6] |

| Reagent H [7] | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent the oxidation of methionine residues to methionine sulfoxide during cleavage. [7] |

References

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.

- BenchChem. (n.d.). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- BenchChem. (n.d.). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc).

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.

- PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides.

- Sigma-Aldrich. (n.d.). Boc-Dap(Fmoc)-OH >=98.0% HPLC 122235-70-5.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 6. benchchem.com [benchchem.com]

- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Incorporation of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride in Advanced Peptide Design